5-bromo-2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like this benzamide.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles and Electrophiles: For substitution reactions.
Oxidizing and Reducing Agents: For modifying the methylsulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can produce sulfone or sulfide derivatives.
Scientific Research Applications
5-bromo-2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-phenylbenzamide: Similar structure but lacks the methylsulfonyl and pyridazine groups.
5-bromo-2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide: Similar structure with slight variations in the position of functional groups.
Uniqueness
The presence of the methylsulfonyl group and the pyridazine ring in 5-bromo-2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide makes it unique compared to other benzamide derivatives
Properties
Molecular Formula |
C18H13BrClN3O3S |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H13BrClN3O3S/c1-27(25,26)17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)14-10-12(19)5-6-15(14)20/h2-10H,1H3,(H,21,24) |
InChI Key |
DGJQSYYRAVCEHI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Origin of Product |
United States |
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